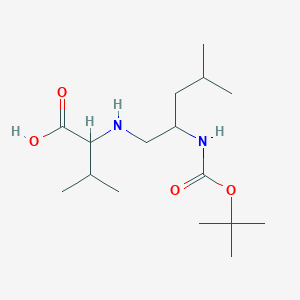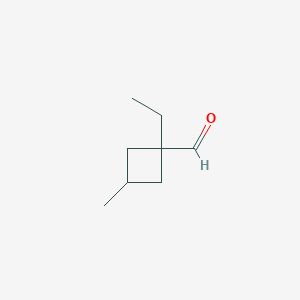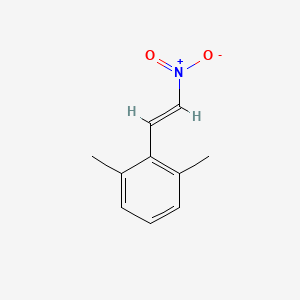![molecular formula C6H7NO3 B12282374 3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12282374.png)
3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a unique bicyclic compound featuring a nitrogen atom within its structure. This compound is part of the broader class of azabicyclo compounds, which are known for their diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions . This reaction leverages a polar-radical-polar relay strategy to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound often employs scalable photochemical methods. The use of mercury lamps for cycloaddition reactions has been documented, although it requires specialized equipment and glassware .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions often involve the use of hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of the nitrogen atom in the bicyclic structure
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in synthetic applications .
Scientific Research Applications
3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has significant applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure plays a crucial role in binding to biological receptors, thereby modulating various biochemical pathways . This interaction can lead to therapeutic effects, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane: Known for its use in drug design and biological activity.
2-Azabicyclo[3.2.1]octane: Utilized in the synthesis of bioactive molecules and drug discovery
1-Azabicyclo[2.1.1]hexane: Explored for its potential as a bioisostere in medicinal chemistry.
Uniqueness: 3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid stands out due to its unique bicyclic structure, which provides distinct chemical properties and reactivity.
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c8-4-3-1-6(2-3,7-4)5(9)10/h3H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
VPXLSLOYFJWZFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(NC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Piperazinecarboxylic acid, 3-[(methylsulfonyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12282292.png)
![[4-(3,5-diphenylphenyl)phenyl]boronic acid](/img/structure/B12282298.png)



![6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12282310.png)



![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid](/img/structure/B12282324.png)
![Imino-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methylimino]azanium](/img/structure/B12282349.png)
![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12282379.png)
![tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate](/img/structure/B12282389.png)
![(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)
